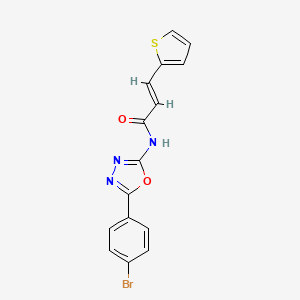![molecular formula C23H24F3N3O3S2 B2896989 (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-53-6](/img/structure/B2896989.png)
(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C23H24F3N3O3S2 and its molecular weight is 511.58. The purity is usually 95%.
BenchChem offers high-quality (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Theoretical Studies
- Structural Analysis and Theoretical Calculations : The compound's structure was confirmed through X-ray diffraction studies, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the sulfur atom. Additionally, density functional theory calculations optimized structural coordinates, and thermogravimetric analysis demonstrated stability in a specific temperature range (Karthik et al., 2021).
Biological Activities
- Antimicrobial Activity : Synthesized derivatives of the compound exhibited notable in vitro antimicrobial activities against various bacterial and fungal strains, suggesting potential for pharmaceutical applications (Mallesha & Mohana, 2014).
Synthesis and Optimization
- Synthesis Methods : Research has focused on the synthesis of the compound, employing different starting materials and achieving reasonable yields, thus contributing to the understanding of its chemical properties and potential scalability for further research and application (Zheng Rui, 2010).
Crystallographic Studies
- Crystal Structure Investigations : X-ray crystallography has been used to investigate the compound's structure, revealing details such as chair conformation of the piperidine ring and intramolecular hydrogen bonds. Such studies are crucial for understanding the molecular geometry and potential interactions (Girish et al., 2008).
Molecular Interactions
- Molecular Interaction Studies : The compound's interactions with specific receptors have been studied using methods like molecular orbital analysis, providing insights into its binding and interaction mechanisms, which are vital for drug design and pharmacological applications (Shim et al., 2002).
Antitubercular Activity
- Antitubercular Potency : Derivatives of the compound have shown promising antitubercular activities in vitro and in vivo, indicating potential as therapeutic agents against tuberculosis, a major global health concern (Bisht et al., 2010).
properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-8-4-17(5-9-19)16-33-22-27-12-15-29(22)21(30)18-6-10-20(11-7-18)34(31,32)28-13-2-1-3-14-28/h4-11H,1-3,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWSPFZQVKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

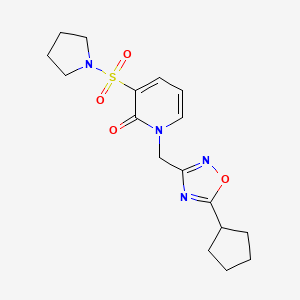
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896908.png)
![5-[(3,4-dimethylphenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2896909.png)
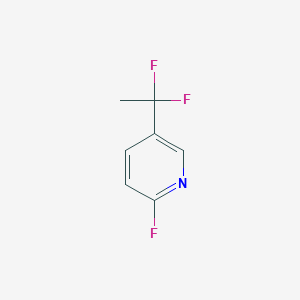
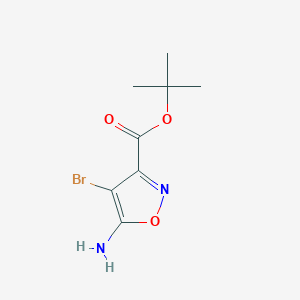

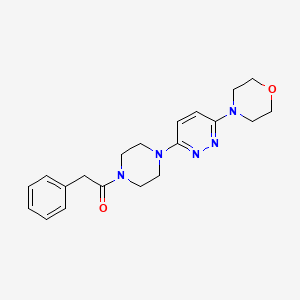
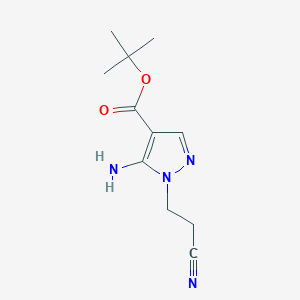

![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)
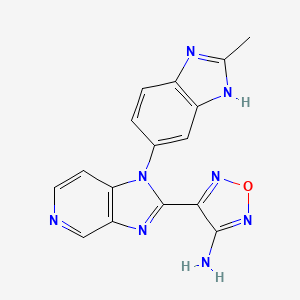
![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

